NG,NG'-Dimethyl-L-arginine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NG,NG’-Dimethyl-L-arginine-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-arginine, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic nature .
Mechanism of Action
Target of Action
NG,NG’-Dimethyl-L-arginine-d6 (also known as ADMA-d6) primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a crucial cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
ADMA-d6 acts as an endogenous inhibitor of NOS . It competes with L-arginine for the active site of NOS, thereby reducing the production of NO . This interaction leads to changes in the cellular signaling pathways regulated by NO.
Pharmacokinetics
Its metabolism involves the enzymes PRMTs, DDAHs, and AGXT2 .
Result of Action
The inhibition of NOS by ADMA-d6 leads to a decrease in NO production. This can result in various physiological effects, including vasoconstriction and increased blood pressure . In certain pathological conditions, elevated levels of ADMA-d6 have been associated with endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease .
Action Environment
The action of ADMA-d6 can be influenced by various environmental factors. For instance, diet can affect the levels of L-arginine, the substrate for NOS, thereby influencing the inhibitory action of ADMA-d6. Additionally, pathological conditions such as renal disease can affect the metabolism and excretion of ADMA-d6, potentially leading to its accumulation and increased inhibitory action on NOS .
Biochemical Analysis
Biochemical Properties
NG,NG’-Dimethyl-L-arginine-d6 interacts with various enzymes and proteins. It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2) . The nature of these interactions involves the transfer of methyl groups from S-adenosylmethionine to arginine residues within protein molecules, forming NG,NG’-Dimethyl-L-arginine-d6 .
Cellular Effects
NG,NG’-Dimethyl-L-arginine-d6 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of nitric oxide, a molecule that plays a key role in cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, NG,NG’-Dimethyl-L-arginine-d6 exerts its effects by binding to nitric oxide synthase (NOS), inhibiting the enzyme’s activity . This prevents the conversion of L-arginine to nitric oxide and L-citrulline, leading to a decrease in nitric oxide production .
Dosage Effects in Animal Models
The effects of NG,NG’-Dimethyl-L-arginine-d6 can vary with different dosages in animal models. For instance, it has been observed that NG,NG’-Dimethyl-L-arginine-d6 can cause dose-dependent increases in mean arterial blood pressure .
Metabolic Pathways
NG,NG’-Dimethyl-L-arginine-d6 is involved in the nitric oxide synthesis pathway . It interacts with enzymes such as protein arginine methyltransferases (PRMTs), dimethylarginine dimethylaminohydrolases (DDAHs), and alanine-glyoxylate aminotransferase 2 (AGXT2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG,NG’-Dimethyl-L-arginine-d6 involves the methylation of L-arginine. The process typically includes the use of deuterated methylating agents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of NG,NG’-Dimethyl-L-arginine-d6 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: NG,NG’-Dimethyl-L-arginine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: Involves the replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups .
Scientific Research Applications
NG,NG’-Dimethyl-L-arginine-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of compounds.
Biology: Helps in studying metabolic pathways involving L-arginine and its derivatives.
Medicine: Used in research related to cardiovascular diseases and endothelial dysfunction.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
NG,NG’-Dimethyl-L-arginine: The non-deuterated form of the compound.
NG-Methyl-L-arginine: Another derivative of L-arginine with a single methyl group.
Symmetric Dimethylarginine: A similar compound with symmetrical methylation.
Uniqueness: NG,NG’-Dimethyl-L-arginine-d6 is unique due to its stable isotopic labeling, which makes it particularly useful in mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Properties
IUPAC Name |
(2S)-2-amino-5-[[N,N'-bis(trideuteriomethyl)carbamimidoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-BGUMHVNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])NCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.